Cas no 2103804-70-0 (2-amino-3-hydroxy-3-(4-methoxy-3,5-dimethylphenyl)propanoic acid)

2-Amino-3-hydroxy-3-(4-methoxy-3,5-dimethylphenyl)propanoic acid is a chiral β-hydroxy-α-amino acid derivative featuring a substituted aromatic ring, which confers structural uniqueness and potential biological relevance. The presence of methoxy and dimethyl groups on the phenyl ring enhances steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its α-amino acid backbone allows for incorporation into peptide-based frameworks, while the β-hydroxyl group offers a site for further functionalization. This compound is particularly useful in asymmetric synthesis and medicinal chemistry research due to its stereochemical versatility and potential as a building block for bioactive molecules. High purity and well-defined stereochemistry are critical for its applications.
2-amino-3-hydroxy-3-(4-methoxy-3,5-dimethylphenyl)propanoic acid structure
2103804-70-0 structure
Product name:2-amino-3-hydroxy-3-(4-methoxy-3,5-dimethylphenyl)propanoic acid
CAS No:2103804-70-0
MF:C12H17NO4
MW:239.267683744431
CID:6313259
PubChem ID:165744111

2-amino-3-hydroxy-3-(4-methoxy-3,5-dimethylphenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-amino-3-hydroxy-3-(4-methoxy-3,5-dimethylphenyl)propanoic acid
    • EN300-1867338
    • 2103804-70-0
    • Inchi: 1S/C12H17NO4/c1-6-4-8(5-7(2)11(6)17-3)10(14)9(13)12(15)16/h4-5,9-10,14H,13H2,1-3H3,(H,15,16)
    • InChI Key: LZKIPLHUJTVRFW-UHFFFAOYSA-N
    • SMILES: OC(C(C(=O)O)N)C1C=C(C)C(=C(C)C=1)OC

Computed Properties

  • Exact Mass: 239.11575802g/mol
  • Monoisotopic Mass: 239.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 92.8Ų
  • XLogP3: -1.8

2-amino-3-hydroxy-3-(4-methoxy-3,5-dimethylphenyl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1867338-0.1g
2-amino-3-hydroxy-3-(4-methoxy-3,5-dimethylphenyl)propanoic acid
2103804-70-0
0.1g
$1031.0 2023-09-18
Enamine
EN300-1867338-10.0g
2-amino-3-hydroxy-3-(4-methoxy-3,5-dimethylphenyl)propanoic acid
2103804-70-0
10g
$5037.0 2023-06-01
Enamine
EN300-1867338-0.05g
2-amino-3-hydroxy-3-(4-methoxy-3,5-dimethylphenyl)propanoic acid
2103804-70-0
0.05g
$983.0 2023-09-18
Enamine
EN300-1867338-0.25g
2-amino-3-hydroxy-3-(4-methoxy-3,5-dimethylphenyl)propanoic acid
2103804-70-0
0.25g
$1078.0 2023-09-18
Enamine
EN300-1867338-0.5g
2-amino-3-hydroxy-3-(4-methoxy-3,5-dimethylphenyl)propanoic acid
2103804-70-0
0.5g
$1124.0 2023-09-18
Enamine
EN300-1867338-2.5g
2-amino-3-hydroxy-3-(4-methoxy-3,5-dimethylphenyl)propanoic acid
2103804-70-0
2.5g
$2295.0 2023-09-18
Enamine
EN300-1867338-1g
2-amino-3-hydroxy-3-(4-methoxy-3,5-dimethylphenyl)propanoic acid
2103804-70-0
1g
$1172.0 2023-09-18
Enamine
EN300-1867338-5.0g
2-amino-3-hydroxy-3-(4-methoxy-3,5-dimethylphenyl)propanoic acid
2103804-70-0
5g
$3396.0 2023-06-01
Enamine
EN300-1867338-1.0g
2-amino-3-hydroxy-3-(4-methoxy-3,5-dimethylphenyl)propanoic acid
2103804-70-0
1g
$1172.0 2023-06-01
Enamine
EN300-1867338-10g
2-amino-3-hydroxy-3-(4-methoxy-3,5-dimethylphenyl)propanoic acid
2103804-70-0
10g
$5037.0 2023-09-18

Additional information on 2-amino-3-hydroxy-3-(4-methoxy-3,5-dimethylphenyl)propanoic acid

2-amino-3-hydroxy-3-(4-methoxy-3,5-dimethylphenyl)propanoic acid: A Comprehensive Overview

2-amino-3-hydroxy-3-(4-methoxy-3,5-dimethylphenyl)propanoic acid, commonly referred to by its CAS number CAS No. 2103804-70-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an amino group, a hydroxyl group, and a substituted phenyl ring. The presence of these functional groups makes it a versatile molecule with potential applications in drug design and development.

The molecular structure of 2-amino-3-hydroxy-3-(4-methoxy-3,5-dimethylphenyl)propanoic acid is notable for its stereochemistry and substituent arrangement. The phenyl ring is substituted with methoxy and dimethyl groups at specific positions, which influence the compound's physicochemical properties and biological activity. Recent studies have highlighted the importance of such substitutions in modulating the molecule's interaction with biological targets, such as enzymes and receptors.

From a synthetic perspective, the preparation of this compound involves multi-step reactions that require precise control over stereochemistry and regioselectivity. Researchers have employed various strategies, including asymmetric synthesis and catalytic methods, to optimize the production process. These advancements have not only improved yield but also reduced the environmental footprint of manufacturing this compound.

In terms of biological activity, 2-amino-3-hydroxy-3-(4-methoxy-3,5-dimethylphenyl)propanoic acid has shown promising results in preclinical studies. It exhibits selective inhibition against certain enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. Additionally, its ability to cross the blood-brain barrier makes it a potential candidate for central nervous system (CNS) drug development.

The compound's pharmacokinetic profile has also been extensively studied. Research indicates that it has moderate bioavailability and favorable metabolic stability, which are critical factors for drug efficacy. Furthermore, recent investigations into its toxicity profile suggest that it has a low potential for adverse effects at therapeutic doses.

From an application standpoint, CAS No. 2103804-70-0 is being explored as a lead compound for developing treatments targeting oxidative stress and inflammation. Its ability to scavenge free radicals and modulate inflammatory pathways has garnered attention in the context of chronic diseases such as cardiovascular disorders and cancer.

In conclusion, 2-amino-3-hydroxy-3-(4-methoxy-3,5-dimethylphenyl)propanoic acid represents a valuable molecule with diverse applications in medicinal chemistry. Its unique structure, coupled with recent advancements in synthesis and biological evaluation, positions it as a promising candidate for future therapeutic interventions.

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